(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Lipophilicity Drug design ADME

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1505891-70-2) is a disubstituted tetrahydroquinoline derivative featuring methyl groups at both the N1 and C8 positions and a primary aminomethyl substituent at C3. This scaffold belongs to the privileged tetrahydroquinoline class widely exploited in medicinal chemistry for CNS targets, kinase inhibitors, and GPCR modulators.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B11904724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CC(CN2C)CN
InChIInChI=1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3
InChIKeyJKYODSYYRKVJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine: A C8-Methylated Tetrahydroquinoline Building Block for Lipophilicity-Tuned SAR Exploration


(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1505891-70-2) is a disubstituted tetrahydroquinoline derivative featuring methyl groups at both the N1 and C8 positions and a primary aminomethyl substituent at C3. This scaffold belongs to the privileged tetrahydroquinoline class widely exploited in medicinal chemistry for CNS targets, kinase inhibitors, and GPCR modulators. The compound carries a molecular weight of 190.28 g/mol and a molecular formula of C12H18N2 . Its computed physicochemical properties—including an XLogP3-AA value of 1.8 and a topological polar surface area (TPSA) of 29.3 Ų [1]—place it in a lipophilicity range that is distinct from its mono-methyl and unsubstituted analogs, making it a strategic choice for fine-tuning logD-driven properties during hit-to-lead optimization.

Why Simple Substitution with (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine Analogs Risks Compromising Lipophilicity-Driven Potency and Selectivity


Tetrahydroquinoline-based building blocks with varying N1 and C8 substitution patterns are not functionally interchangeable in medicinal chemistry campaigns, because even a single methyl group shift materially alters computed lipophilicity, membrane permeability, and off-target binding profiles. The 1,8-dimethyl substitution pattern on the target compound yields an XLogP3-AA of 1.8 [1], which is 0.4 log units higher than the 1-methyl-only analog (XLogP3-AA = 1.4) [2] and approximately 1.0–1.2 log units above the fully unsubstituted parent scaffold. Since a ΔlogP of 0.5 can translate to a 3- to 5-fold difference in octanol-water partitioning and significantly alter CNS MPO desirability scores, substituting the target compound with a mono-methyl or des-methyl analog without compensating formulation or structural adjustments will introduce uncontrolled variability in lead series SAR, potentially erasing hard-won selectivity gains or pushing candidates outside favorable ADME space.

Quantitative Differentiation Evidence for (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 1,8-Dimethyl vs. 1-Methyl Analog

The 1,8-dimethyl substitution pattern confers a computed XLogP3-AA of 1.8, which is 0.4 log units higher than the 1-methyl-only analog (XLogP3-AA = 1.4). Both compounds share an identical TPSA of 29.3 Ų and identical hydrogen bond donor/acceptor counts, meaning the lipophilicity difference is solely attributable to the additional C8 methyl group. This difference is meaningful: a ΔlogP of 0.4 can shift predicted blood-brain barrier permeability and CYP450 binding profiles in lead optimization programs [1].

Lipophilicity Drug design ADME

Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Parent Scaffold

The target compound has a molecular weight of 190.28 g/mol and 14 heavy atoms, compared to 162.23 g/mol and 12 heavy atoms for the unsubstituted (1,2,3,4-tetrahydroquinolin-3-yl)methanamine parent scaffold. This mass difference of 28.05 g/mol (17.3% increase) corresponds to two methyl groups and shifts the compound from a fragment-like space (MW < 250) deeper into lead-like territory, where each atom added during optimization carries a higher significance for ligand efficiency metrics . The target compound retains excellent lead-likeness while offering additional hydrophobic surface for binding pocket complementarity.

Molecular weight Fragment-based drug discovery Lead-likeness

Rotatable Bond Conservation Despite Increased Substitution: A Conformational Restriction Advantage

Despite carrying two additional methyl substituents relative to the unsubstituted parent, the target compound retains only 1 rotatable bond (the C3–CH2NH2 bond), a count identical to both the 1-methyl analog and the unsubstituted parent [1]. This is a structurally significant observation: the C8 methyl group is installed on the aromatic ring and does not introduce additional rotational degrees of freedom, meaning the entropic penalty upon target binding is not increased relative to less-substituted analogs. In contrast, analogs that add flexibility via C6 or C7 alkylation would increase the rotatable bond count and raise the entropic barrier to tight binding [2].

Conformational restriction Entropic binding penalty Ligand design

Synthetic Accessibility and Commercial Purity Benchmarking vs. 1-Methyl Analog

Both the target compound and the 1-methyl analog are commercially available at ≥95% purity from established suppliers, indicating comparable synthetic accessibility and quality control standards . However, the target compound's additional C8 methyl group does not substantially increase synthetic complexity; the Bischler-Napieralski cyclization route to 1,8-dimethyl tetrahydroquinolines is well-precedented and scalable [1]. This means procurement teams can obtain the 1,8-dimethyl variant at equivalent purity to the simpler analog without the lead-time or cost penalties typically associated with more complex substitution patterns.

Synthetic accessibility Commercial availability Purity

Procurement-Driven Application Scenarios for (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine


CNS Lead Optimization: Tuning logD Without Altering TPSA or H-Bond Capacity

In CNS drug discovery programs where balancing blood-brain barrier penetration with aqueous solubility is critical, the target compound's XLogP3-AA of 1.8 and TPSA of 29.3 Ų make it an ideal intermediate for SAR exploration. Its lipophilicity is 0.4 log units higher than the 1-methyl analog, offering increased passive permeability potential without altering TPSA (29.3 Ų for both) or hydrogen bond profiles [1]. This enables medicinal chemists to probe the lipophilicity-efficiency relationship (LLE) while keeping polar interactions constant—a design principle documented across tetrahydroquinoline-based CNS agent programs [2].

Fragment Elaboration with Conserved Conformational Rigidity

The target compound serves as a superior fragment elaboration starting point compared to the unsubstituted parent because it provides additional hydrophobic substituent space (C8 methyl) and increased molecular weight (+28.05 g/mol) without adding rotatable bonds (count remains 1). This conservation of conformational rigidity supports fragment-to-lead campaigns where maintaining low entropic binding penalties is essential for achieving nanomolar affinity, as demonstrated in structure-based design efforts targeting rigidified tetrahydroquinoline pharmacophores [3].

Parallel SAR Library Synthesis with No Synthetic Complexity Premium

For high-throughput parallel library synthesis, procurement teams can source the 1,8-dimethyl scaffold at ≥95% purity (comparable to the 1-methyl mono-substituted analog) without incurring additional cost or lead-time penalties . The well-precedented Bischler-Napieralski route supports multi-gram availability, enabling simultaneous SAR exploration of N1, C3-aminomethyl, and C8 substitution vectors in a single matrix, reducing the total number of design-make-test cycles required to map the pharmacophore [4].

Quote Request

Request a Quote for (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.